molecular formula C7H13Cl B14477129 3-Chlorohept-2-ene CAS No. 65829-18-7

3-Chlorohept-2-ene

Cat. No.: B14477129
CAS No.: 65829-18-7
M. Wt: 132.63 g/mol
InChI Key: GHSTUMSDFAGKTG-UHFFFAOYSA-N
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Description

3-Chlorohept-2-ene is an organic compound that belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. The molecular formula for this compound is C7H13Cl. This compound is notable for its reactivity due to the presence of both the double bond and the chlorine atom, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorohept-2-ene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, 3-chloroheptan-2-ol can be dehydrated using an acid catalyst such as concentrated sulfuric acid or phosphoric acid to yield this compound . The reaction typically requires heating to facilitate the elimination of water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The dehydration process can be scaled up by using large quantities of the alcohol precursor and acid catalyst, with careful control of temperature and reaction time to optimize the production.

Chemical Reactions Analysis

Types of Reactions

3-Chlorohept-2-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution can be used to replace the chlorine atom with a hydroxyl group.

    Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4) can be used for halogen addition across the double bond.

    Oxidation: Peracids such as m-chloroperoxybenzoic acid (mCPBA) can be used to oxidize the double bond to an epoxide.

Major Products Formed

    Substitution: 3-Hept-2-en-1-ol

    Addition: 3,4-Dibromoheptane

    Oxidation: 3-Chloro-2,3-epoxyheptane

Scientific Research Applications

3-Chlorohept-2-ene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: It may be used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs.

    Industry: this compound is used in the production of polymers and other materials, where its reactivity is harnessed to introduce functional groups into polymer chains.

Mechanism of Action

The mechanism by which 3-Chlorohept-2-ene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to chlorine, leading to the formation of a new bond and the release of chloride ion. In addition reactions, the double bond acts as a nucleophile, attacking electrophiles to form new bonds.

Comparison with Similar Compounds

3-Chlorohept-2-ene can be compared with other similar compounds such as:

    3-Bromohept-2-ene: Similar in structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making 3-Bromohept-2-ene more reactive in substitution reactions.

    3-Chlorohex-2-ene: Shorter carbon chain, which may affect its physical properties and reactivity.

    3-Chlorohept-1-ene: The position of the double bond is different, which can influence the compound’s reactivity and the types of reactions it undergoes.

The uniqueness of this compound lies in its specific combination of a chlorine atom and a double bond at the 2-position, which provides a distinct set of reactivity patterns and applications.

Properties

CAS No.

65829-18-7

Molecular Formula

C7H13Cl

Molecular Weight

132.63 g/mol

IUPAC Name

3-chlorohept-2-ene

InChI

InChI=1S/C7H13Cl/c1-3-5-6-7(8)4-2/h4H,3,5-6H2,1-2H3

InChI Key

GHSTUMSDFAGKTG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC)Cl

Origin of Product

United States

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